REACTION_CXSMILES
|
[C:1]1([C:6]([NH:8][CH2:9][C:10]([O-:12])=O)=[O:7])[S:5][CH:4]=[CH:3][CH:2]=1.[Na+].[CH2:14](O)C.O.Cl>N1C=CC=C(C)C=1.C(OC(=O)C)(=O)C>[C:1]1([C:6]([NH:8][CH2:9][C:10](=[O:12])[CH3:14])=[O:7])[S:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
suspension
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium 2-(2-thenoylamino)acetate
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)NCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
42.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
26.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
129.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After ice-cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes as it
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After removal of ice-bath
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Water (250 ml) was added
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
To the crystals was added 37.0 ml of water
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After 14.0 g of sodium chloride was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
After addition of activated carbon (Kyoryoku-sirasagi® MOIWY433)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized by addition of t-butyl methyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CS1)C(=O)NCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |